Neramexane mesylate

Catalog No.
S537014
CAS No.
457068-92-7
M.F
C12H27NO3S
M. Wt
265.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neramexane mesylate

CAS Number

457068-92-7

Product Name

Neramexane mesylate

IUPAC Name

methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine

Molecular Formula

C12H27NO3S

Molecular Weight

265.42 g/mol

InChI

InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4)

InChI Key

CLUKHUGGXSIGRX-UHFFFAOYSA-N

SMILES

CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

KRP-209; KRP 209; KRP209; Neramexane Mesylate.

Canonical SMILES

CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O

Description

The exact mass of the compound Neramexane mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of neramexane mesylate for nystagmus. These trials have primarily focused on idiopathic nystagmus, which is a form of nystagmus that is not caused by another underlying medical condition [].

  • One study evaluated the long-term safety and tolerability of neramexane mesylate in patients with congenital idiopathic nystagmus and acquired nystagmus secondary to multiple sclerosis [].

Neramexane mesylate is a chemical compound derived from neramexane, which is classified as an uncompetitive antagonist of the N-methyl-D-aspartate receptor. It has a chemical formula of C12_{12}H27_{27}NO3_3S and is known for its potential neuroprotective effects. The compound is being investigated for various therapeutic applications, including treatment for tinnitus, Alzheimer's disease, and drug addiction. Its structure includes a pentamethylcyclohexane moiety, making it structurally unique compared to other NMDA antagonists like memantine .

, including:

  • Oxidation: This can be facilitated by various oxidizing agents, which may alter its functional groups and affect its biological activity.
  • Hydrolysis: The mesylate group can undergo hydrolysis in aqueous environments, potentially releasing neramexane and affecting its pharmacokinetics.
  • Substitution Reactions: The presence of the mesylate group allows for nucleophilic substitution reactions, which can be exploited in synthetic chemistry to modify the compound for enhanced efficacy or reduced side effects .

Neramexane mesylate exhibits a dual mode of action:

  • NMDA Receptor Antagonism: It selectively blocks NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. This blockade helps in mitigating symptoms related to cognitive decline and neuroinflammation .
  • Nicotinic Acetylcholine Receptor Antagonism: The compound also shows antagonistic properties at nicotinic acetylcholine receptors, which may contribute to its efficacy in treating tinnitus by modulating neurotransmitter release in the auditory pathway .

Clinical trials have demonstrated that doses of 50 mg and above lead to significant improvements in tinnitus scores over 16 weeks, indicating its potential as a therapeutic agent .

The synthesis of neramexane mesylate typically involves:

  • Starting Material Preparation: The synthesis begins with the preparation of 1-amino-1,3,3,5,5-pentamethylcyclohexane.
  • Mesylation Reaction: This primary amine undergoes a mesylation reaction using mesyl chloride in the presence of a base such as triethylamine to form neramexane mesylate.
  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications .

Neramexane mesylate is being explored for several therapeutic applications:

  • Tinnitus Treatment: Clinical studies indicate its effectiveness in reducing tinnitus severity.
  • Alzheimer's Disease: Its neuroprotective properties suggest potential benefits in managing cognitive decline associated with Alzheimer's disease.
  • Analgesic Properties: Preliminary studies suggest it may have pain-relieving effects.
  • Drug Addiction Treatment: Research indicates possible applications in managing withdrawal symptoms and cravings associated with substance use disorders .

Neramexane mesylate shares structural and functional similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

Compound NameTypeMechanism of ActionUnique Features
MemantineNMDA AntagonistUncompetitive NMDA receptor antagonistLower affinity than neramexane
DonepezilAcetylcholinesterase InhibitorIncreases acetylcholine levelsTargets cholinergic system primarily
RivastigmineAcetylcholinesterase InhibitorIncreases acetylcholine levelsDual action on both butyrylcholinesterase and acetylcholinesterase
KetamineNMDA AntagonistNon-competitive NMDA receptor antagonistRapid antidepressant effects

Neramexane mesylate's unique combination of NMDA receptor antagonism and nicotinic acetylcholine receptor antagonism differentiates it from these compounds, potentially offering broader therapeutic applications while maintaining favorable safety profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.17116490 g/mol

Monoisotopic Mass

265.17116490 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9M85GXG84D

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN2B (NMDAR2B) [HSA:2904] [KO:K05210]

Other CAS

457068-92-7

Wikipedia

Neramexane mesylate

Dates

Modify: 2024-02-18
1: Suckfüll M, Althaus M, Ellers-Lenz B, Gebauer A, Görtelmeyer R, Jastreboff PJ, Moebius HJ, Rosenberg T, Russ H, Wirth Y, Krueger H. A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of neramexane in patients with moderate to severe subjective tinnitus. BMC Ear Nose Throat Disord. 2011 Jan 11;11:1. doi: 10.1186/1472-6815-11-1. PubMed PMID: 21223542; PubMed Central PMCID: PMC3031239.
2: Rammes G. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications. Expert Rev Clin Pharmacol. 2009 May;2(3):231-8. doi: 10.1586/ecp.09.7. PubMed PMID: 24410702.
3: Plazas PV, Savino J, Kracun S, Gomez-Casati ME, Katz E, Parsons CG, Millar NS, Elgoyhen AB. Inhibition of the alpha9alpha10 nicotinic cholinergic receptor by neramexane, an open channel blocker of N-methyl-D-aspartate receptors. Eur J Pharmacol. 2007 Jul 2;566(1-3):11-9. Epub 2007 Mar 24. PubMed PMID: 17466293.
4: Klein T, Magerl W, Hanschmann A, Althaus M, Treede RD. Antihyperalgesic and analgesic properties of the N-methyl-D-aspartate (NMDA) receptor antagonist neramexane in a human surrogate model of neurogenic hyperalgesia. Eur J Pain. 2008 Jan;12(1):17-29. Epub 2007 Apr 20. PubMed PMID: 17449306.
5: Zoladz PR, Campbell AM, Park CR, Schaefer D, Danysz W, Diamond DM. Enhancement of long-term spatial memory in adult rats by the noncompetitive NMDA receptor antagonists, memantine and neramexane. Pharmacol Biochem Behav. 2006 Oct;85(2):298-306. Epub 2006 Oct 11. PubMed PMID: 17045636.
6: Kos T, Legutko B, Danysz W, Samoriski G, Popik P. Enhancement of antidepressant-like effects but not brain-derived neurotrophic factor mRNA expression by the novel N-methyl-D-aspartate receptor antagonist neramexane in mice. J Pharmacol Exp Ther. 2006 Sep;318(3):1128-36. Epub 2006 Jun 1. PubMed PMID: 16740621.
7: Rammes G, Schierloh A. Neramexane (merz pharmaceuticals/forest laboratories). IDrugs. 2006 Feb;9(2):128-35. Review. PubMed PMID: 16523403.
8: Bachteler D, Economidou D, Danysz W, Ciccocioppo R, Spanagel R. The effects of acamprosate and neramexane on cue-induced reinstatement of ethanol-seeking behavior in rat. Neuropsychopharmacology. 2005 Jun;30(6):1104-10. PubMed PMID: 15668725.
9: Kotlinska J, Biala G, Rafalski P, Bochenski M, Danysz W. Effect of neramexane on ethanol dependence and reinforcement. Eur J Pharmacol. 2004 Oct 25;503(1-3):95-8. PubMed PMID: 15496302.
10: Sukhotina IA, Zvartau EE, Danysz W, Bespalov AY. Caffeine withdrawal syndrome in social interaction test in mice: effects of the NMDA receptor channel blockers, memantine and neramexane. Behav Pharmacol. 2004 May;15(3):207-14. PubMed PMID: 15187578.
11: Neramexane. Drugs R D. 2002;3(1):19-20. Review. PubMed PMID: 11881523.

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